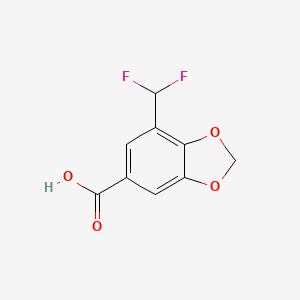
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid, also known as DBDCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDCB is a fluorinated analog of benzodioxole, which is a common structural motif found in many biologically active compounds.
科学的研究の応用
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression. In material science, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been used as a building block for the synthesis of fluorescent dyes and polymers. In chemical biology, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been used as a probe to study the activity of HDACs and other enzymes.
作用機序
The mechanism of action of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid involves the inhibition of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs are overexpressed in many types of cancer, making them attractive targets for anticancer drugs. 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid binds to the active site of HDACs and prevents them from removing acetyl groups from histones, leading to changes in gene expression and cell death.
Biochemical and Physiological Effects:
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have significant biochemical and physiological effects in various cell lines and animal models. In cancer cells, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In normal cells, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have minimal toxicity, making it a promising candidate for further development as an anticancer drug. Additionally, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes.
実験室実験の利点と制限
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has several advantages for lab experiments, including high purity, stability, and solubility in common organic solvents. However, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has some limitations, including its relatively high cost and limited availability. Additionally, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid may have off-target effects on other enzymes, making it important to use appropriate controls in experiments.
将来の方向性
There are several future directions for research on 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid, including the development of more potent and selective HDAC inhibitors, the synthesis of fluorescent probes for imaging HDAC activity in cells, and the investigation of the role of HDACs in other diseases, such as neurodegenerative disorders. Additionally, the development of new synthetic methods for 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid and its analogs may lead to the discovery of new compounds with improved properties for scientific research and drug development.
合成法
The synthesis of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid involves the reaction of 2,3-dihydroxybenzoic acid with difluoromethyl bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid. The synthesis of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been optimized to produce high yields and purity, making it a suitable compound for scientific research applications.
特性
IUPAC Name |
7-(difluoromethyl)-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-8(11)5-1-4(9(12)13)2-6-7(5)15-3-14-6/h1-2,8H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQMKHMMNRWYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
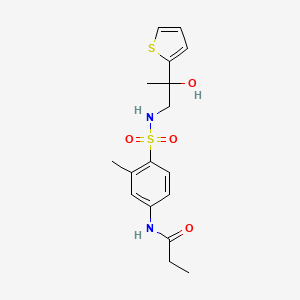
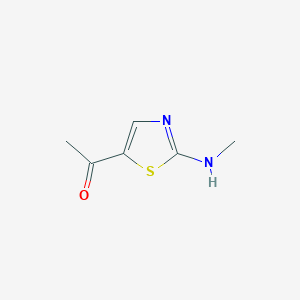
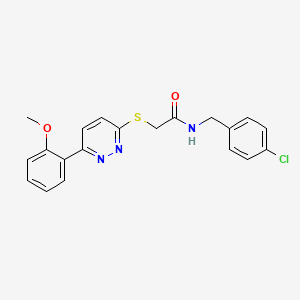
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)
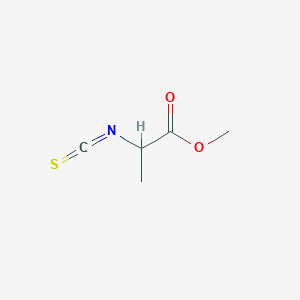

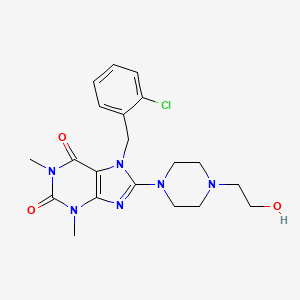
![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)